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Compound of Interest

Compound Name: 6-Chloro-2-methylpyridin-3-ol

Cat. No.: B1451601

The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, recognized
as a "privileged structure” due to its prevalence in a vast array of bioactive molecules and
functional materials.[1][2] Its unique electronic properties and capacity for hydrogen bonding
make it an ideal framework for designing targeted therapeutics. The strategic introduction of
substituents, such as halogens and alkyl groups, allows for the fine-tuning of a molecule's
physicochemical properties, profoundly influencing its absorption, distribution, metabolism, and
excretion (ADME) profile.[3][4]

6-Chloro-2-methylpyridin-3-ol is a heterocyclic building block of significant interest. Its
trifunctional nature—a nucleophilic hydroxyl group, a reactive chloro-substituent, and a methyl
group—offers multiple avenues for synthetic elaboration. Understanding the fundamental
physicochemical properties of this compound is not merely an academic exercise; it is a critical
prerequisite for its effective application in drug discovery, agrochemical synthesis, and
materials development. This guide provides a comprehensive overview of these properties,
grounded in established analytical methodologies and interpreted from the perspective of a
seasoned research and development scientist.

Part 1: Molecular Identity and Computed Properties

A precise understanding of a compound's identity and fundamental molecular properties is the
bedrock of all subsequent experimental work. These identifiers and computed values serve as
the primary reference points for structural confirmation, stoichiometric calculations, and
predictive modeling.
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Property Value Source

IUPAC Name 6-chloro-2-methylpyridin-3-ol PubChem[5]
CAS Number 218770-02-6 PubChem[5]
Molecular Formula CeHsCINO PubChem[5]
Molecular Weight 143.57 g/mol PubChem[5]
Canonical SMILES CC1=C(C=CC(=N1)CIO PubChem|[5]
InChiKey WMUKVIWQEQZDPP- PubChem([5]

UHFFFAOYSA-N

Computed LogP (XLogP3) 1.9 PubChem[5]

Part 2: Core Physicochemical Characterization:
Protocols and Rationale

The following sections detail the experimental methodologies for determining the key
physicochemical parameters that govern the behavior of 6-Chloro-2-methylpyridin-3-ol in a
research and development setting. The protocols are presented as self-validating systems,
emphasizing the causality behind each experimental choice.

Melting Point and Thermal Stability

Expertise & Experience: The melting point is a primary indicator of a compound's purity and the
strength of its crystal lattice. A sharp, well-defined melting point is indicative of high purity. For
drug development professionals, this value influences decisions related to formulation, storage,
and stability. We utilize Differential Scanning Calorimetry (DSC) as it provides more information
than a simple melting point apparatus, offering insights into phase transitions, decomposition,
and polymorphism.

Experimental Protocol: Determination of Melting Point by DSC

o Sample Preparation: Accurately weigh 1-3 mg of 6-Chloro-2-methylpyridin-3-ol into a
standard aluminum DSC pan.
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o Rationale: A small sample mass minimizes thermal gradients within the sample, leading to
a sharper, more accurate transition peak.

e Pan Sealing: Crimp the pan with an aluminum lid. Perforate the lid to allow for the escape of
any potential volatiles.

o Rationale: A perforated lid prevents pressure buildup, which could distort the thermal
profile, while still maintaining a controlled atmosphere around the sample.

e Instrument Setup:

o Place the sample pan and an empty, sealed reference pan into the DSC cell.

o Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.

o Rationale: An inert nitrogen atmosphere prevents oxidative degradation of the sample at
elevated temperatures, ensuring the observed thermal events are intrinsic to the
compound itself.

e Thermal Program:

o Equilibrate the cell at 25°C.

o Ramp the temperature from 25°C to a temperature well above the expected melting point
(e.g., 250°C) at a rate of 10°C/min.

o Rationale: A 10°C/min heating rate is a standard condition that provides a good balance
between resolution and experimental time.

o Data Analysis: The melting point is determined as the onset temperature of the endothermic
melting peak on the resulting thermogram. The peak area can be integrated to calculate the
enthalpy of fusion.

Visualization: DSC Experimental Workflow
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Caption: Workflow for Melting Point Determination by DSC.

Aqueous Solubility

Expertise & Experience: Aqueous solubility is arguably one of the most critical physicochemical
properties for any potential therapeutic agent. Poor solubility can lead to low bioavailability and
challenging formulation development. The shake-flask method, while low-throughput, remains
the gold standard for its accuracy and thermodynamic relevance.

Experimental Protocol: Shake-Flask Solubility Assay (pH 7.4)
o Buffer Preparation: Prepare a 100 mM phosphate buffer and adjust the pH to 7.4.

o Rationale: A buffered medium at physiological pH provides data relevant to in vivo
conditions and prevents pH shifts upon dissolution of the acidic compound.

o Sample Preparation: Add an excess amount of 6-Chloro-2-methylpyridin-3-ol to a known
volume of the pH 7.4 buffer in a glass vial. The presence of undissolved solid at the end of
the experiment is crucial.

o Rationale: Using an excess of solid ensures that a saturated solution is achieved,
representing the true thermodynamic solubility limit.

o Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C
or 37°C) for 24-48 hours.

o Rationale: Extended equilibration is necessary to ensure the system reaches a true
thermodynamic equilibrium between the solid and dissolved states.
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e Sample Processing:

o

Allow the vials to stand to let the excess solid settle.

o Carefully withdraw an aliquot from the supernatant.

o Immediately filter the aliquot through a 0.22 um syringe filter (e.g., PVDF) to remove any
undissolved particulates.

o Rationale: Filtration is a critical step. Failure to remove fine particulates will lead to a gross
overestimation of solubility. The filter material should be chosen to minimize non-specific
binding of the analyte.

e Quantification:

o Dilute the filtered sample with an appropriate mobile phase.

o Quantify the concentration of the dissolved compound using a validated HPLC-UV method
against a standard curve prepared with known concentrations of the compound.

o Rationale: HPLC-UV is a robust and widely available technique for the accurate
guantification of chromophoric compounds like this pyridine derivative.

Visualization: Shake-Flask Solubility Workflow
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Caption: Workflow for Thermodynamic Solubility Determination.

Acidity Constant (pKa)
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Expertise & Experience: The pKa value dictates the ionization state of a molecule at a given

pH. For 6-Chloro-2-methylpyridin-3-ol, the phenolic hydroxyl group is expected to be acidic.

This pKa value is critical as the charge state of a molecule dramatically affects its solubility,

membrane permeability, and interaction with biological targets. Potentiometric titration is a

classic and reliable method for its determination.

Experimental Protocol: pKa Determination by Potentiometric Titration

Sample Preparation: Prepare a solution of the compound (e.g., 0.01 M) in a suitable solvent
system, typically a mixture of water and a co-solvent like methanol or DMSO, to ensure
complete dissolution.

o Rationale: A co-solvent is often necessary for organic molecules with limited water
solubility. The results can be extrapolated to 100% aqueous conditions using Yasuda-
Shedlovsky plots if required.

Titration Setup:

o Place the solution in a thermostatted vessel at 25°C.

o Calibrate a high-quality pH electrode using standard buffers (e.g., pH 4, 7, 10).
o Immerse the calibrated pH electrode and a micro-burette tip into the solution.
Titration:

o Slowly titrate the solution with a standardized strong base (e.g., 0.1 M KOH).

o Record the pH of the solution after each incremental addition of the titrant.

o Rationale: The addition of a strong base deprotonates the acidic hydroxyl group, causing a
characteristic change in the solution's pH.

Data Analysis:

o Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration

curve.
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o Calculate the first derivative of this curve (ApH/AV). The peak of the first derivative curve
corresponds to the equivalence point.

o The pKa is the pH value at the half-equivalence point (i.e., when half of the acid has been
neutralized).

Visualization: pKa Determination Workflow
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Caption: Workflow for Potentiometric pKa Determination.

Part 3: Spectroscopic Profile for Structural
Elucidation

Expertise & Experience: Spectroscopic analysis is hon-negotiable for confirming the chemical
identity and structure of a compound. A combination of NMR, IR, and Mass Spectrometry
provides an unambiguous structural fingerprint. While experimental data is not publicly
available, a senior scientist can predict the expected signals with high confidence based on the
known structure.

Predicted Spectroscopic Data
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Technique Predicted Key Features

- Aromatic region: Two doublets in the 6.5-7.5
ppm range, corresponding to the two protons on

the pyridine ring. - Methyl group: A singlet

1H NMR
around 2.2-2.5 ppm. - Hydroxyl proton: A broad
singlet, chemical shift highly dependent on
solvent and concentration.
- Six distinct signals are expected. - Aromatic
carbons: Signals between ~110-160 ppm. -
13C NMR

Methyl carbon: A signal in the aliphatic region,
~15-25 ppm.

- Broad O-H stretch around 3200-3400 cm™1. -
Aromatic C=C and C=N stretches in the 1400-
1600 cm~1 region. - C-ClI stretch typically in the
600-800 cm~1 region.

IR Spectroscopy

- Molecular lon (M*): A peak at m/z 143. -

Isotopic Pattern: A characteristic M+2 peak at
Mass Spectrometry m/z 145 with approximately one-third the

intensity of the M+ peak, confirming the

presence of one chlorine atom.

Part 4: Safety and Handling

Trustworthiness: A thorough understanding of a chemical's hazards is essential for safe
laboratory practice. The following information is synthesized from aggregated GHS data.

GHS Hazard Summary[5]

¢ Pictograms: GHS07 (Exclamation Mark)
 Signal Word: Warning

» Hazard Statements:

o H302: Harmful if swallowed.[5]
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o H315: Causes skin irritation.[5]

o H319: Causes serious eye irritation.[5]

o H335: May cause respiratory irritation.[5]
Recommended Laboratory Practices

» Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.[6]

» Personal Protective Equipment (PPE):

o Wear protective gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or
goggles.[7]

e Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly
after handling.[6][7]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

6-Chloro-2-methylpyridin-3-ol presents a physicochemical profile characteristic of a versatile
synthetic intermediate. Its predicted moderate lipophilicity (LogP ~1.9) suggests a balance
between agueous solubility and membrane permeability, a desirable starting point for drug
design. The presence of an acidic hydroxyl group ensures its properties will be pH-dependent,
a factor that must be considered in any biological or formulation context. The protocols and
expert rationale provided in this guide establish a robust framework for the empirical
characterization of this and similar compounds, empowering researchers to leverage its full
potential in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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